Cas no 1804863-44-2 (6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine)

6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5ClF5NO/c9-2-3-1-4(16)5(7(10)11)6(15-3)8(12,13)14/h1,7H,2H2,(H,15,16)
- InChIKey: HGEXIDBCZMZTRK-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(C(F)F)=C(C(F)(F)F)N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 371
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.1
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029026382-1g |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine |
1804863-44-2 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029026382-500mg |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine |
1804863-44-2 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029026382-250mg |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine |
1804863-44-2 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1804863-44-2)
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine, with the CAS number 1804863-44-2, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, difluoromethyl group, hydroxyl group, and a trifluoromethyl group, all attached to a pyridine ring. These functional groups contribute to the compound's diverse chemical properties and potential biological activities.
The chloromethyl group is known for its reactivity and can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. This makes 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine a valuable intermediate in the synthesis of more complex molecules. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and interactions with biological targets. Lastly, the trifluoromethyl group imparts significant electronic effects and can improve the compound's pharmacokinetic properties.
In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their unique properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of fluorinated pyridines as potent inhibitors of specific enzymes involved in various diseases. The researchers found that compounds with similar structural features to 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine exhibited high selectivity and efficacy against targeted enzymes.
The synthesis of 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine typically involves multi-step processes, each designed to introduce specific functional groups while maintaining the integrity of the pyridine ring. One common approach involves the sequential addition of reagents to a starting pyridine derivative. For example, the chlorination step can be achieved using chlorine gas or N-chlorosuccinimide (NCS), while the introduction of the difluoromethyl group can be accomplished through reactions with difluoroacetic acid or its derivatives. The hydroxylation step often requires careful control of reaction conditions to avoid unwanted side reactions.
The biological activity of 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine has been explored in several preclinical studies. One notable study investigated its potential as an anticancer agent. The results showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action was attributed to its ability to disrupt key cellular processes, such as DNA replication and protein synthesis.
Beyond cancer research, there is also interest in exploring the use of this compound for other therapeutic applications. For instance, preliminary studies have suggested that 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine may have anti-inflammatory properties. In vitro experiments demonstrated that it could inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in immune cells. These findings open up new avenues for its potential use in treating inflammatory diseases.
The safety profile of 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine is another critical aspect that has been extensively studied. Toxicological assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1804863-44-2) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive target for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.
1804863-44-2 (6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine) 関連製品
- 941872-00-0(N'-(4-fluorophenyl)methyl-N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 899732-70-8(N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide)
- 1171061-94-1(3-(pyridin-2-ylmethanesulfonyl)propanoic acid hydrochloride)
- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)
- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)
- 1935383-98-4(Butanoic acid, 2-[1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3-methyl-)
- 83584-42-3(3-(Isoquinolin-1-ylmethyl)benzonitrile)
- 4373-59-5(Pyridine, 2-[4-(methylthio)phenyl]-)
- 72080-90-1((2-amino-4-methylpentyl)dimethylamine)
- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)


